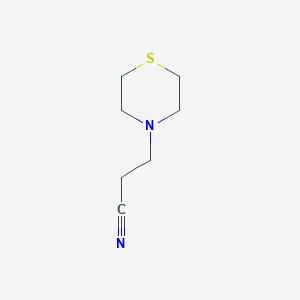
3-(Thiomorpholin-4-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiomorpholinopropanenitrile: is an organic compound that features a thiomorpholine ring attached to a propanenitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiomorpholinopropanenitrile typically involves the reaction of thiomorpholine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiomorpholine to the acrylonitrile.
Industrial Production Methods: Industrial production of 3-thiomorpholinopropanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 3-Thiomorpholinopropanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Thiomorpholinopropanenitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, 3-thiomorpholinopropanenitrile derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development.
Industry: In the materials science industry, 3-thiomorpholinopropanenitrile can be used in the synthesis of polymers and other advanced materials. Its unique chemical properties allow for the creation of materials with specific characteristics, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3-thiomorpholinopropanenitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the thiomorpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
相似化合物的比较
3-Morpholinopropanenitrile: Similar structure but with an oxygen atom instead of sulfur.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring, similar to the thiomorpholine ring.
Uniqueness: 3-Thiomorpholinopropanenitrile is unique due to the presence of both a nitrile group and a thiomorpholine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
属性
CAS 编号 |
887570-93-6 |
|---|---|
分子式 |
C7H12N2S |
分子量 |
156.25 g/mol |
IUPAC 名称 |
3-thiomorpholin-4-ylpropanenitrile |
InChI |
InChI=1S/C7H12N2S/c8-2-1-3-9-4-6-10-7-5-9/h1,3-7H2 |
InChI 键 |
STJMPDJDCCJJLT-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















